molecular formula C16H24ClN3O2 B2582435 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide CAS No. 1197535-50-4

6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide

Cat. No. B2582435
CAS RN: 1197535-50-4
M. Wt: 325.84
InChI Key: AWGQDYHNETVOME-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first identified as a potential anti-cancer agent in the 1990s and has since undergone extensive research to understand its mechanism of action and potential applications in cancer therapy.

Mechanism of Action

The exact mechanism of action of 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide is not fully understood, but it is thought to work by targeting the tumor vasculature. 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide has been shown to induce tumor necrosis and disrupt tumor blood vessels, leading to reduced blood flow and nutrient supply to the tumor. This results in tumor cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to activate immune cells, leading to increased production of cytokines and chemokines. 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide also induces the production of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide has been shown to inhibit the activity of certain enzymes involved in tumor growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and development. However, 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide can be difficult to work with due to its low solubility in water and other solvents. Additionally, 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide has been shown to have variable efficacy in different tumor models, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide. One area of interest is the use of 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another area of research is the development of more potent and selective 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide analogs. Finally, there is interest in understanding the mechanisms of resistance to 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide and developing strategies to overcome this resistance.

Synthesis Methods

6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the conversion of 3-cyanopyridine to 3-carboxypyridine, which is then reacted with 2-(2,6-dimethylmorpholin-4-yl)-2-methylpropanol to form the intermediate product. This intermediate is then chlorinated to produce 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide.

Scientific Research Applications

6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide has been extensively studied for its anti-cancer properties. It has been shown to have potent anti-tumor activity in preclinical studies, particularly in combination with other cancer therapies such as chemotherapy and radiation. 6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide has also been shown to activate the immune system, leading to increased anti-tumor activity.

properties

IUPAC Name

6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2/c1-11-8-20(9-12(2)22-11)16(3,4)10-19-15(21)13-5-6-14(17)18-7-13/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGQDYHNETVOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)(C)CNC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide

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